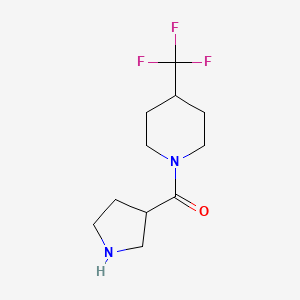

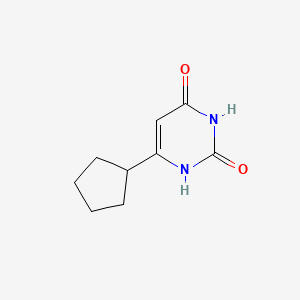

1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole

Übersicht

Beschreibung

1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole, often referred to as “Imidazole”, is a heterocyclic aromatic compound that is widely used in the fields of organic chemistry, pharmaceuticals, and biochemistry. Imidazole is a versatile compound that is used in a variety of applications in research laboratories and industry.

Wissenschaftliche Forschungsanwendungen

Biological Screening and Fingerprint Applications

“1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole” derivatives have been explored for their potential in biological screening. They exhibit significant antibacterial, antifungal, and anthelmintic activities. Moreover, certain compounds within this class have shown promise in latent fingerprint analysis due to their stickiness and ability to reveal fingerprints on various surfaces .

Medicine and Pharmacology

In the realm of medicine, derivatives of “1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole” are being investigated for their pharmacological potential. They are considered in the synthesis of compounds like Lidamidine Hydrochloride, which is used in gastrointestinal treatments . The structure’s versatility allows for the creation of various pharmacologically active molecules.

Agriculture and Fungicide Development

The agricultural sector benefits from the fungicidal properties of compounds related to “1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole”. They are used in chemigation and sprinkler applications to control diseases caused by Oomycete class fungi, which are detrimental to crops .

Materials Science and Nanotechnology

In materials science, the molecule’s derivatives are utilized in on-surface synthesis to create graphene nanoribbons with large unit cells. This process is facilitated by molecule-substrate van der Waals interactions and intermolecular steric hindrance, leading to the formation of high-quality uniform graphene nanostructures with varied electronic energy gaps .

Environmental Science

Environmental science applications include the use of “1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole” derivatives in biofilm systems for treating wastewater. These systems aim to remove organic compounds and nitrogen, thus improving water quality and reducing environmental impact .

Biochemistry and Chemical Synthesis

In biochemistry, the compound’s framework is used as a building block for synthesizing various biologically active molecules. Its structure is conducive to modifications that lead to the creation of new molecules with potential bioactivity, biosensing, and bioimaging applications .

Eigenschaften

IUPAC Name |

1-(2,6-dimethylphenyl)-2-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2/c1-13-7-6-8-14(2)16(13)19-12-11-18-17(19)15-9-4-3-5-10-15/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQQLTJLFCPFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C=CN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728510 | |

| Record name | 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole | |

CAS RN |

914306-48-2 | |

| Record name | 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole influence its photophysical properties and suitability for OLED applications?

A: 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole acts as a ligand (labeled as 5a in the study) in homoleptic iridium(III) complexes, which are promising phosphorescent materials for OLEDs []. The study focuses on how different substituents on the phenyl rings of these ligands affect the complex's electronic structure and thus its light-emitting properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1466864.png)

![2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1466873.png)